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Compound of Interest

Compound Name: Methyl (E)-cinnamate-d5

Cat. No.: B1433873 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl (E)-cinnamate-d5, a

deuterated isotopologue of Methyl (E)-cinnamate. This document details its chemical structure,

physical and spectroscopic properties, a plausible synthetic route, and its potential applications

in research and development.

Chemical Structure and Properties
Methyl (E)-cinnamate-d5 is a stable isotope-labeled version of Methyl (E)-cinnamate, where

five hydrogen atoms on the phenyl ring are replaced with deuterium. This substitution is

particularly useful for tracer studies in metabolic research and as an internal standard for

quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR)

spectroscopy.

Chemical Structure:

The chemical structure of Methyl (E)-cinnamate-d5 is illustrated below. The "(E)" designation

refers to the stereochemistry of the double bond, indicating that the phenyl and the

methoxycarbonyl groups are on opposite sides.

Chemical structure of Methyl (E)-cinnamate-d5.

Physicochemical Properties
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Quantitative data for Methyl (E)-cinnamate-d5 is not readily available in the literature.

However, the physical properties are expected to be very similar to its non-deuterated

counterpart, with a notable difference in molecular weight.

Property Methyl (E)-cinnamate
Methyl (E)-cinnamate-d5
(Expected)

Molecular Formula C₁₀H₁₀O₂ C₁₀H₅D₅O₂

Molecular Weight 162.19 g/mol 167.22 g/mol

Appearance
White to off-white crystalline

solid
Similar to non-deuterated form

Melting Point 34-38 °C Similar to non-deuterated form

Boiling Point 263 °C Similar to non-deuterated form

Solubility
Insoluble in water; soluble in

ethanol, ether
Similar to non-deuterated form

CAS Number 1754-62-7 61764-82-7

Spectroscopic Data
Detailed spectroscopic data for Methyl (E)-cinnamate-d5 is not widely published. Below is a

summary of the expected spectroscopic characteristics based on the data available for the

non-deuterated compound.

Mass Spectrometry
In a mass spectrum, the molecular ion peak for Methyl (E)-cinnamate-d5 would be expected

at an m/z of 167, corresponding to its higher molecular weight. The fragmentation pattern

would be similar to that of Methyl (E)-cinnamate, with fragments containing the deuterated

phenyl group showing a mass shift of +5 amu.

Expected Fragmentation:

m/z 136: [M-OCH₃]⁺ (deuterated)
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m/z 108: [C₆D₅CH=CH]⁺

m/z 82: [C₆D₅]⁺

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The ¹H NMR spectrum of Methyl (E)-cinnamate-d5 would be significantly different

from the non-deuterated form in the aromatic region. The signals corresponding to the phenyl

protons (typically observed between δ 7.3 and 7.6 ppm) would be absent. The signals for the

vinylic protons and the methyl protons would remain.

Expected ¹H NMR (CDCl₃):

δ 7.7 (d, 1H, J = 16.0 Hz)

δ 6.4 (d, 1H, J = 16.0 Hz)

δ 3.8 (s, 3H)

¹³C NMR: The ¹³C NMR spectrum would show signals for all ten carbon atoms. The carbons of

the deuterated phenyl ring would exhibit splitting due to C-D coupling and may have slightly

different chemical shifts compared to the non-deuterated compound.

¹³C NMR of Methyl (E)-cinnamate (for comparison):

δ 167.2 (C=O)

δ 144.8 (β-C)

δ 134.4 (ipso-C)

δ 130.3 (para-C)

δ 128.8 (meta-C)

δ 128.1 (ortho-C)

δ 117.7 (α-C)
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δ 51.6 (OCH₃)

Experimental Protocols
A specific, validated experimental protocol for the synthesis of Methyl (E)-cinnamate-d5 is not

readily found in peer-reviewed literature. However, a plausible synthetic route can be adapted

from established methods for the synthesis of Methyl (E)-cinnamate, such as the Fischer

esterification of cinnamic acid-d5 or the Heck reaction using benzaldehyde-d5.

Plausible Synthesis via Fischer Esterification
The most straightforward approach involves the acid-catalyzed esterification of cinnamic acid-

d5 with methanol. Cinnamic acid-d5 can be synthesized from benzaldehyde-d5 via a

Knoevenagel or Perkin condensation.
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Starting Materials

Synthesis of Cinnamic acid-d5

Esterification

Final Product

Benzaldehyde-d5

Knoevenagel Condensation
(Pyridine, Piperidine)

Malonic acid

Cinnamic_acid_d5

Cinnamic acid-d5

Fischer Esterification
(Methanol, H₂SO₄)

Methyl (E)-cinnamate-d5

Click to download full resolution via product page

Plausible synthetic workflow for Methyl (E)-cinnamate-d5.

Protocol:

Synthesis of (E)-Cinnamic acid-d5:

To a solution of benzaldehyde-d5 (1.0 eq) in pyridine, add malonic acid (1.1 eq) and a

catalytic amount of piperidine.
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Heat the reaction mixture at reflux for 2-3 hours.

Cool the mixture and pour it into a mixture of crushed ice and concentrated hydrochloric

acid.

Collect the precipitated solid by filtration, wash with cold water, and dry to yield (E)-

cinnamic acid-d5.

Fischer Esterification:

Suspend (E)-cinnamic acid-d5 (1.0 eq) in an excess of methanol.

Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

Heat the mixture at reflux for 4-6 hours, monitoring the reaction by thin-layer

chromatography (TLC).

After completion, remove the excess methanol under reduced pressure.

Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of

sodium bicarbonate, followed by brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the crude product.

Purify the crude product by recrystallization or column chromatography to yield pure

Methyl (E)-cinnamate-d5.

Applications in Drug Development and Research
Deuterium-labeled compounds like Methyl (E)-cinnamate-d5 are valuable tools in several

areas of scientific research:

Pharmacokinetic Studies: The deuterium label allows for the differentiation of the

administered compound from its endogenously produced counterparts, enabling precise

pharmacokinetic profiling.
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Metabolic Studies: It can be used as a tracer to elucidate the metabolic pathways of

cinnamic acid and its derivatives.

Internal Standard: Due to its chemical similarity and mass difference, it serves as an

excellent internal standard for the accurate quantification of Methyl (E)-cinnamate in complex

biological matrices using LC-MS or GC-MS.

This guide provides a foundational understanding of Methyl (E)-cinnamate-d5. For specific

applications, further experimental validation of its properties and synthesis is recommended.

To cite this document: BenchChem. [An In-depth Technical Guide to Methyl (E)-cinnamate-
d5]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1433873#what-is-methyl-e-cinnamate-d5-chemical-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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